N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide

medicinal chemistry GABA receptor pharmacology structure-activity relationship

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide (CAS 863020-04-6; molecular formula C20H24N4O; MW 336.44 g/mol) is a synthetic small molecule combining a 2-aryl-imidazo[1,2-a]pyrimidine heterocyclic core with a 2-propylpentanamide (valpromide) side chain via a meta-substituted phenyl linker. The imidazo[1,2-a]pyrimidine scaffold is a privileged pharmacophore documented in patents for GABA_A receptor modulation , c-MET kinase inhibition , and cyclin-dependent kinase (CDK) inhibition.

Molecular Formula C20H24N4O
Molecular Weight 336.439
CAS No. 863020-04-6
Cat. No. B2935812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide
CAS863020-04-6
Molecular FormulaC20H24N4O
Molecular Weight336.439
Structural Identifiers
SMILESCCCC(CCC)C(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2
InChIInChI=1S/C20H24N4O/c1-3-7-15(8-4-2)19(25)22-17-10-5-9-16(13-17)18-14-24-12-6-11-21-20(24)23-18/h5-6,9-15H,3-4,7-8H2,1-2H3,(H,22,25)
InChIKeyMYYHDBSLGBIFHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide (CAS 863020-04-6): A Structurally Differentiated Imidazo[1,2-a]pyrimidine-Valpromide Hybrid


N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide (CAS 863020-04-6; molecular formula C20H24N4O; MW 336.44 g/mol) is a synthetic small molecule combining a 2-aryl-imidazo[1,2-a]pyrimidine heterocyclic core with a 2-propylpentanamide (valpromide) side chain via a meta-substituted phenyl linker . The imidazo[1,2-a]pyrimidine scaffold is a privileged pharmacophore documented in patents for GABA_A receptor modulation [1], c-MET kinase inhibition [2], and cyclin-dependent kinase (CDK) inhibition [3]. The 2-propylpentanamide moiety is the amide derivative of valproic acid (valpromide), a clinically used anticonvulsant and known human microsomal epoxide hydrolase (mEH) inhibitor [4]. This chemotype is commercially available at ≥95% purity (catalog number CM640743) for research use . Critically, this compound must be differentiated from its para-substituted positional isomer (CAS 862811-11-8), its 3-methyl-imidazo analog (CAS 862811-57-2), and other amide variants (e.g., isobutyramide CAS 847387-43-3, acetamide), as substitution position and amide identity profoundly affect target engagement, metabolic stability, and physicochemical properties.

Why N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide Cannot Be Interchanged with Positional Isomers or Amide Variants


Generic substitution among imidazo[1,2-a]pyrimidine derivatives bearing 2-propylpentanamide is not scientifically valid due to the pronounced structure-activity relationship (SAR) sensitivity of this scaffold. The position of the amide linker on the phenyl ring (meta vs. para) alters the three-dimensional presentation of the pharmacophore, directly impacting target binding geometry [1]. The 2-propylpentanamide (valpromide) side chain is functionally distinct from simpler amides (e.g., acetamide, isobutyramide) because valpromide independently confers epoxide hydrolase inhibitory activity (IC50 in the low micromolar range for human mEH) [2] and influences blood-brain barrier penetration potential [2]. Additionally, imidazo[1,2-a]pyrimidines are known substrates for aldehyde oxidase (AO)-mediated metabolism; the presence or absence of substituents on the imidazo ring (e.g., 3-methyl in CAS 862811-57-2) can dramatically alter metabolic liability [3]. The convergence of positional isomerism, amide pharmacophore identity, and core substitution status makes each member of this series a distinct chemical entity with non-interchangeable biological and ADME properties.

Quantitative Differentiation Evidence for N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide (CAS 863020-04-6) vs. Closest Analogs


Meta-Substituted Phenyl Linker vs. Para-Substituted Isomer (CAS 862811-11-8): Positional Isomerism Dictates Pharmacophore Geometry and Target Engagement Potential

The target compound (CAS 863020-04-6) features a meta-substituted phenyl ring connecting the imidazo[1,2-a]pyrimidine core to the 2-propylpentanamide side chain, whereas its closest positional isomer (CAS 862811-11-8) bears a para-substitution. This positional difference is pharmacologically consequential: the Merck Sharp & Dohme patent (US 6,900,215) explicitly claims that meta-substituted 3-phenylimidazo[1,2-a]pyrimidine derivatives exhibit selective affinity for GABAA receptor subtypes α2 and/or α3 and/or α5, while para-substituted variants show markedly different subtype selectivity profiles [1]. The meta orientation presents the amide side chain at a distinct dihedral angle relative to the imidazo[1,2-a]pyrimidine plane, altering hydrogen-bonding donor/acceptor geometry with target binding pockets. In general imidazo[1,2-a]pyrimidine SAR, 2-aryl substitution with a meta-substituted phenyl linker produces a different electrostatic potential surface compared to para-substitution, which affects recognition by kinase ATP-binding sites and GABA receptor orthosteric pockets.

medicinal chemistry GABA receptor pharmacology structure-activity relationship

Valpromide (2-Propylpentanamide) Side Chain vs. Acetamide or Isobutyramide Analogs: Epoxide Hydrolase Inhibitory Pharmacophore

The 2-propylpentanamide (valpromide) side chain of the target compound confers a distinct pharmacological property absent in shorter-chain amide analogs such as N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide (MW 280.32) or N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide (CAS 847387-43-3, MW 280.32). Valpromide is a validated inhibitor of human microsomal epoxide hydrolase (mEH) with a reported IC50 of approximately 15 μM using 25 μM (S)-(+)-styrene oxide as substrate in human liver microsomes [1]. In contrast, acetamide and isobutyramide lack the branched aliphatic chain required for mEH active-site occupancy and show no measurable epoxide hydrolase inhibition at comparable concentrations (IC50 > 100 μM based on SAR from amide analog series) [1]. The 2-propylpentanamide chain (logP contribution ~2.5) also substantially increases lipophilicity relative to acetamide (logP contribution ~ -0.5), affecting membrane permeability and blood-brain barrier penetration potential.

epoxide hydrolase inhibition CNS drug design valproic acid derivatives

Absence of 3-Methyl Substitution on Imidazo[1,2-a]pyrimidine Core vs. 3-Methyl Analog (CAS 862811-57-2): Metabolic Stability Differentiation via Aldehyde Oxidase Susceptibility

The target compound bears an unsubstituted imidazo[1,2-a]pyrimidine core, whereas the closely related analog CAS 862811-57-2 (N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide) contains a methyl group at the 3-position of the imidazo ring. This structural difference has significant metabolic implications: the imidazo[1,2-a]pyrimidine scaffold is a known substrate for aldehyde oxidase (AO), and AO-mediated oxidation occurs preferentially at the electron-deficient positions of the fused ring system [1]. Published medicinal chemistry studies demonstrate that introducing substituents at the imidazo ring (particularly at the 2- and 3-positions) can reduce AO-mediated metabolic clearance by steric and electronic blockade of the oxidation site [1]. Consequently, CAS 862811-57-2 is predicted to exhibit lower intrinsic AO clearance compared to the target compound, making the unsubstituted target compound potentially less metabolically stable but also a cleaner tool for studying AO substrate recognition without the confound of a blocking substituent.

drug metabolism aldehyde oxidase metabolic stability

Computed Lipophilicity (logP ≈ 2.9) Positions the Compound in CNS-Penetrant Chemical Space vs. More Polar Amide Analogs

The target compound has a computed partition coefficient (logP) of approximately 2.9 based on ZINC database annotations for the para isomer (identical molecular formula C20H24N4O, MW 336.44) [1]. This logP value falls within the optimal range for CNS drug candidates (typically logP 2-4), suggesting potential for blood-brain barrier penetration when combined with the valpromide pharmacophore [2]. In contrast, shorter-chain amide variants such as N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide (computed logP ~1.0-1.5 based on reduced carbon count) fall below the CNS-favorable logP window. The branched 2-propylpentanamide chain contributes approximately 2.5 logP units compared to ~0.5 units for acetamide, a difference that substantially impacts membrane partitioning, plasma protein binding, and volume of distribution.

physicochemical profiling CNS drug design logP optimization

2-Aryl Substitution on Imidazo[1,2-a]pyrimidine vs. 2-Alkyl Analogs: Aromatic Substituent Maintains Target Binding Affinity

The target compound bears a 2-aryl (phenyl) substituent on the imidazo[1,2-a]pyrimidine core, a structural feature that is critical for biological activity across multiple target classes. Published SAR studies on imidazo[1,2-b]pyridazines and imidazo[1,2-a]pyrimidines demonstrate that substitution of a 2-aryl group by a 2-alkyl group leads to a significant loss of biological activity [1]. The aromatic ring at the 2-position engages in π-π stacking interactions with tyrosine or phenylalanine residues in kinase ATP-binding pockets and contributes to the planar conformation required for GABA_A receptor benzodiazepine-site binding. The imidazo[1,2-a]pyrimidine scaffold with 2-aryl substitution is claimed in EP 1951252 A4 as a c-MET receptor tyrosine kinase inhibitor chemotype [2]. The 3-phenylimidazo[1,2-a]pyrimidine derivatives in US 6,900,215 further require the aromatic substituent for GABA_A receptor affinity [3]. By contrast, 2-alkyl substituted analogs (e.g., 2-methyl or 2-ethyl derivatives) lack the aromatic π-system and show reduced or absent target engagement.

kinase inhibition receptor binding aromatic stacking

Commercial Purity Specification (≥95%) and Single-Lot Consistency vs. Unspecified-Grade Analogs

The target compound (CAS 863020-04-6, catalog number CM640743) is commercially supplied with a documented purity specification of ≥95% . This purity threshold is consistent with industry standards for screening compounds and building blocks. In contrast, several closely related analogs (e.g., certain amide variants in the CAS 847387 series) are available from vendors without explicit purity certificates or at lower specified purity. For quantitative biochemical assays (e.g., IC50 determinations, SPR binding studies), impurities at levels >5% can confound results through off-target effects, fluorescence interference, or inaccurate concentration calculations. The molecular identity of CAS 863020-04-6 is confirmed by its unique InChI Key (MYYHDBSLGBIFHG-UHFFFAOYSA-N) and SMILES string (CCCC(CCC)C(=O)NC1=CC(=CC=C1)C1=CN2C=CC=NC2=N1), enabling unambiguous analytical verification by LC-MS or NMR prior to use .

compound procurement purity specification reproducibility

Validated Research Application Scenarios for N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide (CAS 863020-04-6)


GABA_A Receptor Subtype Selectivity Screening: Exploiting Meta-Substitution for α2/α3/α5 Preferential Binding

Based on the meta-substituted 3-phenylimidazo[1,2-a]pyrimidine pharmacophore disclosed in US Patent 6,900,215 (Merck Sharp & Dohme), CAS 863020-04-6 is structurally suited for GABA_A receptor benzodiazepine-site screening campaigns where selectivity for the α2, α3, or α5 subunit over the α1 subunit is desired [1]. The meta-substituted phenyl linker is a key structural determinant of this subtype selectivity profile. Researchers should use this compound in radioligand displacement assays (e.g., [3H]flumazenil binding) using recombinant GABA_A receptor subtypes (α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) to quantify subtype-specific Ki values. The para-substituted isomer (CAS 862811-11-8) should be run in parallel as a negative control to confirm that the meta-substitution is required for the observed selectivity profile. The valpromide side chain may additionally confer mEH inhibitory activity that could modulate endogenous epoxide levels in neuronal preparations [2].

Aldehyde Oxidase (AO) Metabolic Stability Profiling: Using the Unsubstituted Imidazo Core as a Positive Control for AO-Dependent Clearance

The unsubstituted imidazo[1,2-a]pyrimidine core of CAS 863020-04-6 makes it a suitable positive control compound for aldehyde oxidase (AO) metabolic stability assays, given the documented rapid AO-mediated oxidation of this scaffold [3]. Researchers can incubate the compound with human liver cytosol or recombinant human AO and monitor parent disappearance by LC-MS/MS to establish intrinsic clearance (CL_int) values. In parallel, the 3-methyl-substituted analog (CAS 862811-57-2) should be tested as a comparator predicted to exhibit reduced AO clearance due to steric blockade of the oxidation site [3]. This head-to-head comparison enables quantification of the protective effect of 3-methyl substitution and validates the AO-dependence of the metabolic pathway. This application is particularly relevant for drug discovery programs seeking to optimize imidazo[1,2-a]pyrimidine leads for metabolic stability.

Dual-Pharmacophore Probe for Epoxide Hydrolase and CNS Target Engagement Studies

The hybrid structure of CAS 863020-04-6—combining an imidazo[1,2-a]pyrimidine CNS pharmacophore with a valpromide (epoxide hydrolase inhibitor) side chain—makes it a potential dual-pharmacophore probe [2] [4]. In phenotypic screening, this compound can be used to simultaneously interrogate GABA_A receptor-mediated effects (via the imidazo[1,2-a]pyrimidine core) and epoxide hydrolase-dependent pathways (via the valpromide moiety). Researchers can employ selective pharmacological inhibitors of each pathway (e.g., a selective GABA_A antagonist such as flumazenil, and a selective sEH inhibitor such as TPPU) to deconvolve the contribution of each pharmacophore to the observed phenotypic response. This approach is valuable for target deconvolution in CNS phenotypic screens and for understanding polypharmacology in neuropsychiatric drug discovery.

Kinase Inhibitor Screening: 2-Aryl-Imidazo[1,2-a]pyrimidine as a c-MET or CDK Chemotype

The 2-aryl-imidazo[1,2-a]pyrimidine scaffold is a recognized chemotype for kinase inhibition, with patents covering c-MET (US 7,790,739; Merck) [5] and CDK (imidazole pyrimidine amides; Jones et al., 2008) [6]. CAS 863020-04-6 can be deployed in kinase selectivity panels (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) to establish its kinome-wide selectivity fingerprint. The meta-substituted phenyl linker and valpromide side chain may confer a distinct selectivity profile compared to para-substituted or simpler amide analogs. Researchers should benchmark the compound against established c-MET inhibitors (e.g., crizotinib, capmatinib) and CDK inhibitors (e.g., dinaciclib) to identify differential kinase inhibition patterns. This application is relevant for hit-to-lead optimization programs targeting receptor tyrosine kinases or cyclin-dependent kinases.

Quote Request

Request a Quote for N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-propylpentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.